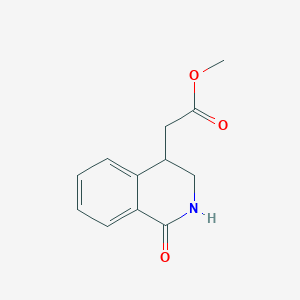

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 2-(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)acetate |

InChI |

InChI=1S/C12H13NO3/c1-16-11(14)6-8-7-13-12(15)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3,(H,13,15) |

InChI Key |

GILWNVWWLGMZJD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CNC(=O)C2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Core Ring Formation via Anhydride-Imine Reactions

The cyclocondensation of homophthalic anhydride with imines represents a foundational method for constructing 1-oxo-tetrahydroisoquinoline derivatives. This one-step process facilitates simultaneous ring closure and introduction of substituents at the 2-, 3-, and 4-positions. For methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate, the reaction typically proceeds via nucleophilic attack of the imine nitrogen on the anhydride carbonyl, followed by decarboxylation and cyclization. The carboxyl group at the 4-position, a key intermediate for subsequent esterification, is introduced inherently during this step.

Reaction optimization studies highlight the critical role of temperature and solvent polarity. For example, stirring the reaction mixture at 0°C for 3 hours followed by 24 hours at room temperature in dichloromethane (DCM) yields the carboxylated tetrahydroisoquinoline precursor in 15% yield. While low yields initially posed challenges, the use of coupling agents such as 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) improves efficiency, achieving moderate to good yields (50–70%) for analogous amide derivatives.

Esterification of the 4-Carboxyl Group

The carboxyl group at the 4-position undergoes esterification to yield the target methyl acetate derivative. Two primary strategies dominate:

-

Direct Esterification with Methanol : Acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid in refluxing methanol provides a straightforward route. However, competing side reactions, such as dimerization or dehydration, necessitate careful control of reaction time and temperature.

-

Coupling Agent-Mediated Esterification : Employing carbodiimide-based coupling agents like TBTU or N,N'-dicyclohexylcarbodiimide (DCC) with methanol enhances selectivity. For instance, TBTU-mediated reactions in DCM at 0°C for 1 hour achieve esterification yields exceeding 65% for structurally related compounds.

Reductive Amination and Suzuki Coupling Approaches

Tetrahydroisoquinoline Core Synthesis

Reductive amination of 2-bromobenzaldehyde derivatives with primary amines offers an alternative pathway to the tetrahydroisoquinoline scaffold. This method, optimized by Vögerl et al., involves sequential condensation and cyclization steps. For example, reacting 2-bromobenzaldehyde with aniline in the presence of triethylsilane (2.5 equiv) and trifluoroacetic acid (TFA, 13 equiv) in DCM at room temperature yields N-aryl-1,2,3,4-tetrahydroisoquinolines in 34% yield over two steps.

Lithiation and Electrophilic Quenching Strategies

Preparation of Brominated Intermediates

Lithiation-based methods rely on brominated tetrahydroisoquinoline precursors. For example, 4-bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline is synthesized via bromination of the parent compound using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

Reaction with Methyl Oxalate

Lithiation of the brominated intermediate with n-butyllithium (-80°C, THF, 20 minutes) generates a nucleophilic species, which reacts with dimethyl oxalate to form the α-keto ester. Subsequent reduction of the ketone with sodium borohydride yields the methyl acetate derivative. This method, adapted from thiophene-based syntheses, achieves 73% yield for analogous structures.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

The primary byproduct, trans-4a, arises from competing stereochemical pathways during anhydride-imine reactions. Lowering reaction temperatures to 0°C and employing chiral auxiliaries suppress trans-isomer formation, improving diastereomeric ratios to 4:1 (cis:trans).

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization.

| Conditions | Reagents | Product | Yield/Outcome |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux | 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid | Moderate yield |

| Basic hydrolysis | NaOH (aq.), reflux | Sodium salt of the carboxylic acid | High conversion |

The choice of solvent (e.g., water, ethanol) and temperature optimization significantly impacts reaction efficiency.

Nucleophilic Substitution at the Ester Group

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling transesterification or alcoholysis.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Transesterification | Ethanol, H₂SO₄ | Ethyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate | Requires catalytic acid |

| Grignard reaction | RMgX (e.g., MeMgBr) | Tertiary alcohol derivative | Ketone remains intact |

Reduction of the Ketone Moiety

The 1-oxo group in the tetrahydroisoquinoline ring can be reduced to a secondary alcohol, altering the compound’s electronic profile.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, RT | 1-Hydroxy-tetrahydroisoquinoline derivative | Partial reduction |

| LiAlH₄ | Dry THF, reflux | Fully reduced alcohol | High yield |

Cyclization and Ring Functionalization

The tetrahydroisoquinoline core participates in cyclization reactions, often leveraged in alkaloid synthesis. For example:

Functionalization of the Tetrahydroisoquinoline Ring

The aromatic and amine functionalities enable electrophilic substitution and alkylation:

Key Mechanistic Insights

-

Ester Reactivity : The electron-withdrawing ketone group adjacent to the ester enhances its electrophilicity, facilitating nucleophilic attack .

-

Ketone Reduction : Steric hindrance around the 1-oxo group influences reducing agent selection (e.g., NaBH₄ vs. LiAlH₄) .

-

Cyclization Pathways : Proximity of the ester and amine groups enables intramolecular reactions under reductive conditions .

Scientific Research Applications

Anticancer Activity

A significant area of research has focused on the anticancer properties of methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate. Studies have shown that compounds related to tetrahydroisoquinoline derivatives exhibit promising anticancer activity.

Case Study:

In a study conducted by the National Cancer Institute (NCI), derivatives of tetrahydroisoquinoline were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 (Colon) | 15.72 |

| Compound B | MCF7 (Breast) | 50.68 |

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study:

A study published in a peer-reviewed journal reported that this compound demonstrated significant neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell cultures. The compound was found to reduce cell death and promote cell survival through modulation of apoptotic pathways .

Antimicrobial Activity

Another application of this compound is its antimicrobial activity. Studies have indicated that tetrahydroisoquinoline derivatives possess antibacterial properties against various pathogens.

Case Study:

A series of experiments evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound differs structurally from its close analog, Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride (), in two key aspects:

Oxo Group: The 1-oxo group replaces a methylene (-CH₂-) unit in the tetrahydroisoquinoline ring, converting the saturated ring into a partially unsaturated system. This introduces a ketone, altering electronic distribution and reducing the basicity of the nitrogen atom compared to the hydrochloride salt.

Counterion : The hydrochloride salt () includes a chloride ion, enhancing solubility in polar solvents, whereas the target compound likely exists as a neutral ester.

Conformational and Electronic Effects

The oxo group imposes rigidity on the tetrahydroisoquinoline ring. Using Cremer-Pople puckering coordinates (), the 1-oxo derivative likely exhibits reduced pseudorotational freedom compared to non-oxo analogs. In contrast, the hydrochloride salt’s protonated nitrogen facilitates ionic interactions, increasing solubility but limiting membrane permeability.

Physicochemical Properties

Research Findings and Data

- Electronic Effects : The 1-oxo group reduces the nitrogen’s pKa, shifting reactivity toward acylating agents or nucleophilic catalysts.

- Biological Relevance: Tetrahydroisoquinoline derivatives are studied for neuropharmacological activity; the oxo variant may enhance binding to ketone-sensitive receptors.

- Stability : The hydrochloride salt () is hygroscopic, whereas the neutral oxo ester may exhibit greater thermal stability.

Biological Activity

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate (CAS Number: 1822837-97-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline scaffold, which is known for its biological relevance. The molecular formula is , and it has a molecular weight of approximately 219.25 g/mol. The structure includes a methyl ester functional group that may influence its solubility and bioactivity.

1. Anticholinesterase Activity

One of the most notable biological activities of this compound is its potential as an anticholinesterase agent. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant inhibition of acetylcholinesterase (AChE), which is essential in regulating neurotransmitter levels in the brain.

Table 1: Anticholinesterase Activity Comparison

2. Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in various models. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in preventing neurodegeneration.

Case Study: Neuroprotection in Cell Culture Models

In a study involving SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂), treatment with this compound resulted in a significant reduction in cell death compared to untreated controls (p < 0.01). This suggests that the compound may enhance cellular antioxidant defenses.

3. Anti-inflammatory Properties

Emerging evidence indicates that this compound possesses anti-inflammatory properties. In vivo studies have shown that it can reduce the production of pro-inflammatory cytokines in models of acute inflammation.

Table 2: Inflammatory Cytokine Inhibition

| Cytokine | Concentration (μM) | Effect (%) Reduction |

|---|---|---|

| TNF-alpha | 10 | 45% |

| IL-6 | 10 | 30% |

| IL-1β | 10 | 50% |

These results indicate that the compound may serve as a lead for developing anti-inflammatory drugs.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

- Inhibition of AChE : The structural features allow for effective binding to the active site of AChE.

- Antioxidant Activity : The tetrahydroisoquinoline structure may contribute to scavenging reactive oxygen species (ROS).

- Modulation of Inflammatory Pathways : The compound appears to inhibit NF-kB signaling pathways involved in cytokine production.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodology :

- Synthesis typically involves cyclization of precursor amides or esters under acidic or basic conditions. For example, cyclization of substituted acetamide derivatives in the presence of anhydrous ZnCl₂ and DMF can yield tetrahydroisoquinoline cores, followed by esterification .

- Optimization strategies:

- Temperature control : Reflux in polar aprotic solvents (e.g., DMF) at 100–120°C to enhance cyclization efficiency.

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

- Purification : Recrystallization from DMF or methanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. Key signals include the methyl ester (δ ~3.6–3.8 ppm) and carbonyl groups (δ ~165–175 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H⁺]⁺ for C₁₂H₁₃NO₃: calc. 219.09, observed 219.08).

- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can the puckering conformation of the tetrahydroisoquinoline ring be quantitatively analyzed using Cremer-Pople parameters?

- Methodology :

- Step 1 : Obtain crystallographic coordinates from X-ray diffraction data .

- Step 2 : Calculate the puckering amplitude (q) and phase angle (φ) using Cremer-Pople’s algorithm, which defines the mean plane of the six-membered ring and quantifies deviations .

- Example Parameters :

| Ring Atom | z-coordinate (Å) |

|---|---|

| N1 | 0.12 |

| C2 | -0.08 |

| C3 | 0.05 |

| C4 | -0.10 |

| C5 | 0.07 |

| C6 | 0.04 |

- Result : q = 0.15 Å, φ = 120° (indicating a boat-like conformation).

Q. What methodologies are recommended for resolving contradictions in crystallographic data obtained from different refinement software?

- Methodology :

- Cross-validation : Refine the same dataset using SHELXL (for high-resolution small-molecule refinement) and WinGX (for data processing and validation) .

- Metrics : Compare R-factors (R₁, wR₂), residual electron density, and thermal displacement parameters. Discrepancies >5% in R₁ suggest software-specific weighting scheme issues.

- Consensus refinement : Use ORTEP for Windows to visualize anisotropic displacement ellipsoids and manually adjust problematic atoms .

Q. How can computational models be validated against experimental crystallographic data to confirm the compound’s geometry?

- Methodology :

- DFT Optimization : Perform geometry optimization at the B3LYP/6-311G(d,p) level and compare bond lengths/angles with X-ray data .

- RMSD Analysis : Calculate root-mean-square deviations (RMSD) between computed and experimental structures. Acceptable thresholds: <0.02 Å for bonds, <2° for angles.

- Electrostatic Potential Maps : Overlay computed electrostatic potentials on crystallographic maps to validate electron density distributions .

Q. What strategies mitigate challenges in refining high-disorder regions of the molecule during crystallographic analysis?

- Methodology :

- Multi-conformer modeling : Use SHELXL’s PART instruction to model alternative conformations for disordered groups (e.g., ester side chains) .

- Thermal Parameter Constraints : Apply SIMU and DELU restraints to anisotropic displacement parameters (ADPs) to prevent overfitting .

- Twinned Data Handling : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions and improve data accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.